N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and studied for their potential anti-tubercular properties . They have shown promising results in inhibiting M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed based on their C, H, and N analysis .Scientific Research Applications
Anti-Tubercular Applications
Benzothiazole-based compounds, such as the one , have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis, with some new benzothiazole derivatives demonstrating better inhibition potency than standard reference drugs . The synthesis of these derivatives has been achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Anti-Inflammatory Applications
Benzothiazole derivatives have also been synthesized and analyzed for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, have shown high IC50 values for COX-1 inhibition . These same compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .
Anticancer Activity
Benzothiazole-based compounds have been synthesized and studied for their potential anticancer activity . The structure of these compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Safety and Hazards
Mechanism of Action
Target of Action
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide has been found to have potent activity against Mycobacterium tuberculosis . It has also been reported to have significant anti-inflammatory properties, with a particular affinity for cyclooxygenase-1 (COX-1) .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. In the case of Mycobacterium tuberculosis, it inhibits the growth of the bacteria . As an anti-inflammatory agent, it inhibits the COX-1 enzyme, which is involved in the production of prostaglandins, substances that promote inflammation, pain, and fever .
Biochemical Pathways
The compound affects several biochemical pathways. In terms of its anti-inflammatory activity, it inhibits the COX-1 enzyme, thereby reducing the production of prostaglandins and mitigating inflammation .
Pharmacokinetics
Its potent activity against mycobacterium tuberculosis and as an anti-inflammatory agent suggests that it has good bioavailability .
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth, making it a potential candidate for the treatment of tuberculosis . Its anti-inflammatory activity, demonstrated by its inhibition of the COX-1 enzyme, suggests it could be used to alleviate symptoms of inflammation .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-17-11-13-20(14-12-17)31(28,29)15-5-10-23(27)25-19-7-4-6-18(16-19)24-26-21-8-2-3-9-22(21)30-24/h2-4,6-9,11-14,16H,5,10,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJYPNMLQAJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.